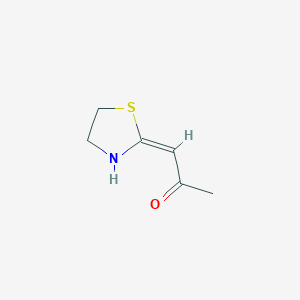
(E)-2-(2-oxopropylidene)thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(2-oxopropylidene)thiazolidine, also known as thiozolidinedione, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. It belongs to a class of drugs called insulin sensitizers, which are used to treat type 2 diabetes mellitus. Thiozolidinedione has also been investigated for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.
Wirkmechanismus
Thiozolidinedione works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that regulates gene expression. PPARγ activation leads to increased insulin sensitivity and glucose uptake in skeletal muscle, liver, and adipose tissue. Thiozolidinedione also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Thiozolidinedione has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, liver, and adipose tissue. It also has anti-inflammatory effects and inhibits the growth of cancer cells. Thiozolidinedione has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Thiozolidinedione has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for investigating insulin sensitivity and glucose uptake. Thiozolidinedione is also readily available and can be synthesized in high yields. However, (E)-2-(2-oxopropylidene)thiazolidinedione has limitations as well. It has been associated with several side effects, including weight gain and fluid retention. Additionally, (E)-2-(2-oxopropylidene)thiazolidinedione has been shown to increase the risk of heart failure in some patients.
Zukünftige Richtungen
There are several future directions for research on (E)-2-(2-oxopropylidene)thiazolidinedione. One area of interest is the development of new (E)-2-(2-oxopropylidene)thiazolidinedione derivatives with improved efficacy and reduced side effects. Another area of interest is the investigation of (E)-2-(2-oxopropylidene)thiazolidinedione's potential use in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of (E)-2-(2-oxopropylidene)thiazolidinedione's anti-inflammatory effects and its role in regulating gene expression.
Synthesemethoden
Thiozolidinedione can be synthesized through a variety of methods, including the reaction of 2-bromoacetic acid with thiosemicarbazide, followed by cyclization. Another method involves the reaction of 2-mercaptoacetic acid with 2-bromoacetophenone, followed by cyclization. These methods have been optimized to produce high yields of pure (E)-2-(2-oxopropylidene)thiazolidinedione.
Wissenschaftliche Forschungsanwendungen
Thiozolidinedione has been extensively studied for its potential therapeutic benefits. It has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, liver, and adipose tissue. Thiozolidinedione has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. Additionally, (E)-2-(2-oxopropylidene)thiazolidinedione has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Eigenschaften
CAS-Nummer |
126979-03-1 |
|---|---|
Produktname |
(E)-2-(2-oxopropylidene)thiazolidine |
Molekularformel |
C6H9NOS |
Molekulargewicht |
143.21 g/mol |
IUPAC-Name |
(1E)-1-(1,3-thiazolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C6H9NOS/c1-5(8)4-6-7-2-3-9-6/h4,7H,2-3H2,1H3/b6-4+ |
InChI-Schlüssel |
YWTKURIRFABBEI-GQCTYLIASA-N |
Isomerische SMILES |
CC(=O)/C=C/1\NCCS1 |
SMILES |
CC(=O)C=C1NCCS1 |
Kanonische SMILES |
CC(=O)C=C1NCCS1 |
Synonyme |
2-Propanone, 1-(2-thiazolidinylidene)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



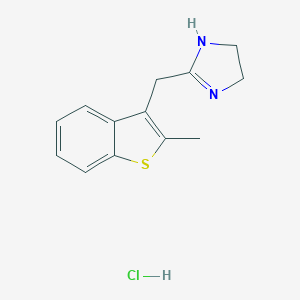
![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)
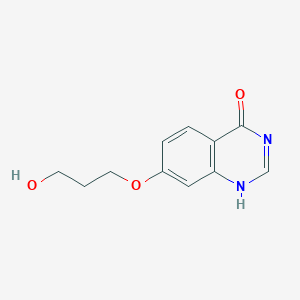
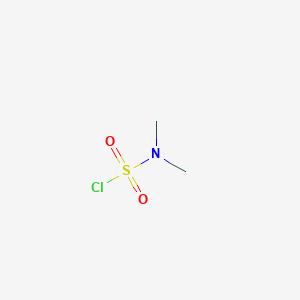
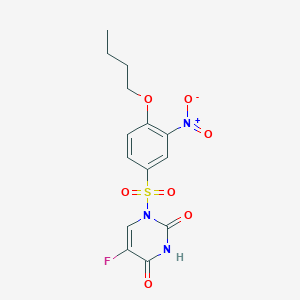
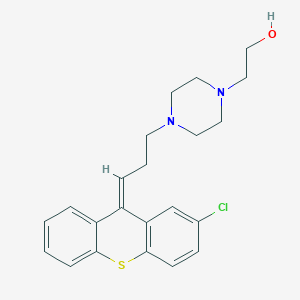
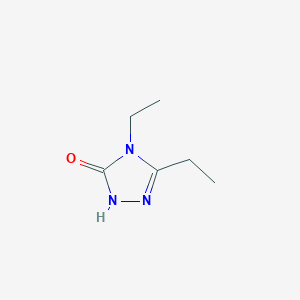
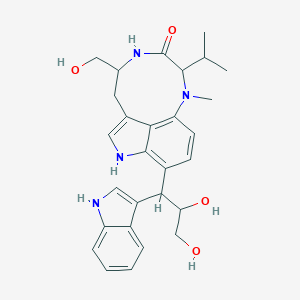
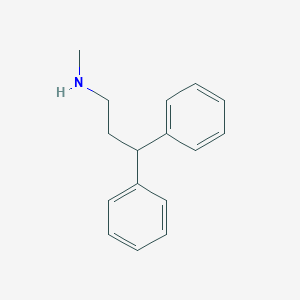



![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)
